1-(3-Bromo-4-methylbenzoyl)pyrrolidine
Description
1-(3-Bromo-4-methylbenzoyl)pyrrolidine is a pyrrolidine derivative characterized by a benzoyl group substituted with bromine and methyl groups at the 3- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol. The compound’s structure combines the rigidity of the brominated aromatic ring with the conformational flexibility of the pyrrolidine ring, making it a candidate for diverse applications in medicinal chemistry and catalysis . Pyrrolidine derivatives are widely studied for their bioactivity, including enzyme inhibition and receptor modulation, as seen in acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents .
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
(3-bromo-4-methylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H14BrNO/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
IXDPXKNBNCBJSV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Substitution Effects
1-(4-Bromo-2-methylbenzoyl)pyrrolidine (CAS 276678-35-4) is a positional isomer of the target compound, differing in the bromine and methyl group positions (4-bromo-2-methyl vs. 3-bromo-4-methyl). Despite sharing the molecular formula C₁₂H₁₄BrNO, this isomer exhibits distinct physicochemical properties:
- Boiling Point : Higher due to increased symmetry (predicted).
- Reactivity : The electron-withdrawing bromine at the para position may alter electrophilic substitution patterns compared to the meta position in the target compound.
- Bioactivity : Positional changes can affect binding to biological targets, as seen in AChE inhibitors where substituent orientation impacts enzyme active-site interactions .
Functional Group Variations: Sulfonyl vs. Benzoyl
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine (CAS 332354-62-8) replaces the benzoyl group with a sulfonyl moiety. Key differences include:
- Electron Effects : The sulfonyl group is stronger electron-withdrawing, reducing aromatic ring reactivity compared to benzoyl.
- Molecular Formula: C₁₁H₁₄BrNO₃S (vs. C₁₂H₁₄BrNO), with a higher molecular weight (345.25 g/mol).
- Bioactivity : Sulfonyl derivatives are often associated with enhanced metabolic stability and receptor antagonism, contrasting with benzoyl-based compounds’ enzyme inhibition roles .
Heterocyclic Derivatives: Thiazolidinones and Thiazinanones
Compounds like thiazolidin-4-ones and thiazinan-4-ones derived from 1-(2-aminoethyl)pyrrolidine (e.g., AChE inhibitors) highlight the impact of heterocyclic incorporation:
- Structural Complexity: Addition of sulfur-containing rings (thiazolidinone/thiazinanone) introduces hydrogen-bonding and steric effects critical for AChE binding.
- Bioactivity : These derivatives show moderate to strong AChE inhibition (IC₅₀ values in the µM range), outperforming simpler pyrrolidine benzoyl/sulfonyl analogs in neurological applications .
Pharmacologically Active Analogues
- 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid : Features a fluorinated aromatic ring and carboxylic acid group, enabling anti-inflammatory and antimicrobial activity. Fluorine atoms enhance bioavailability and membrane permeability compared to bromine .
- 1-(1-Phenylcyclohexyl)pyrrolidine: A hallucinogenic Schedule I compound with a bulky cyclohexylphenyl group. Demonstrates how steric bulk and lipophilicity can shift activity from therapeutic to psychoactive .
Key Research Findings
- Synthetic Methods : Microwave-assisted synthesis (e.g., ) improves yield and purity for brominated pyrrolidine derivatives compared to traditional heating.
- Biological Performance: Benzoyl derivatives (e.g., this compound) show promise in enzyme inhibition but require structural optimization for selectivity. Sulfonyl analogs exhibit better metabolic stability but lower intrinsic activity . Heterocyclic derivatives (thiazolidinones) balance potency and solubility, making them lead candidates for Alzheimer’s disease research .
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